Product packaging for Quinovic acid glycoside 1(Cat. No.:CAS No. 115598-76-0)

Quinovic acid glycoside 1

Cat. No.: B12771109
CAS No.: 115598-76-0
M. Wt: 957.1 g/mol
InChI Key: NBWKXBHUWZKQKG-NCYGRLIXSA-N
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Description

Overview of Triterpenoid (B12794562) Saponins (B1172615): Classification, Biosynthesis, and Biological Significance in Natural Products Research

Triterpenoid saponins are a major class of glycosides, characterized by a lipophilic triterpenoid aglycone (sapogenin) linked to one or more hydrophilic sugar chains. Their amphipathic nature confers surfactant properties, leading to their historical use as natural soaps.

Classification: Triterpenoid saponins are primarily classified based on the carbon skeleton of their aglycone. Common skeletons include oleanane, ursane, lupane, and dammarane. Quinovic acid, the aglycone of Quinovic acid glycoside 1, possesses a ursane-type skeleton. Further classification is based on the number of sugar chains attached to the aglycone, with monodesmosidic saponins having one sugar chain and bidesmosidic saponins having two.

Biosynthesis: The biosynthesis of triterpenoid saponins is a complex process that begins with the cyclization of 2,3-oxidosqualene. This cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), which generate the foundational triterpenoid skeletons. In the case of quinovic acid, studies on Uncaria tomentosa cell cultures suggest a biosynthetic link to ursolic and oleanolic acids. oup.comoup.com It is proposed that these triterpene acids may serve as precursors to quinovic acid through subsequent oxidation reactions. oup.com Following the formation of the aglycone, a series of modifications, including hydroxylations and oxidations, occur, catalyzed by cytochrome P450 monooxygenases. The final step involves the attachment of sugar moieties by glycosyltransferases, leading to the vast diversity of saponin (B1150181) structures observed in nature.

Biological Significance: The biological significance of triterpenoid saponins is extensive and has been a fertile area of natural products research. In plants, they are believed to play a role in defense against pathogens and herbivores. For researchers, their significance lies in their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, antiviral, and immunomodulatory effects. ontosight.aimdpi.com This broad spectrum of activity has made them valuable lead compounds in the search for new therapeutic agents.

Historical Context of Quinovic Acid Glycoside Discovery and Early Structural Characterization

The discovery and study of quinovic acid glycosides are closely tied to the investigation of medicinal plants, particularly those from the Rubiaceae family. The plant Uncaria tomentosa, commonly known as cat's claw, has been a primary source for the isolation of these compounds. sci-hub.se

Initial phytochemical investigations of Uncaria tomentosa led to the isolation and identification of several quinovic acid glycosides. In the late 1980s, a reinvestigation of the bark of Uncaria tomentosa resulted in the isolation of three major quinovic acid glycosides, designated as 1, 2, and 3. sci-hub.senih.gov The structures of these compounds were elucidated through a combination of chemical and spectral methods, including hydrolysis and nuclear magnetic resonance (NMR) spectroscopy. sci-hub.senih.gov

These early studies were instrumental in establishing the fundamental structure of this group of compounds, revealing a quinovic acid aglycone linked to various sugar moieties. Further research on both Uncaria tomentosa and another plant, Guettarda platypoda, expanded the known family of quinovic acid glycosides, highlighting the structural diversity within this subclass of saponins. sci-hub.senih.gov The structural elucidation of these early compounds laid the groundwork for subsequent research into their biological activities and the exploration of other plant sources.

Contemporary Research Landscape and Emerging Themes in Quinovic Acid Glycoside Studies

The contemporary research landscape for quinovic acid glycosides is characterized by a move towards understanding their therapeutic potential and mechanisms of action. Research has expanded beyond simple isolation and characterization to encompass a range of pharmacological and biological investigations.

One of the most prominent emerging themes is the investigation of the anti-inflammatory properties of quinovic acid glycosides. A purified fraction of quinovic acid glycosides (QAPF) from Uncaria tomentosa has been shown to protect against cyclophosphamide-induced hemorrhagic cystitis in mice. nih.govplos.org This protective effect was associated with a reduction in inflammatory markers and the modulation of purinergic receptors, suggesting a promising therapeutic avenue for this condition. nih.govplos.org

Antiviral activity is another significant area of contemporary research. Early studies demonstrated that certain quinovic acid glycosides from Uncaria tomentosa and Guettarda platypoda exhibited in vitro activity against Vesicular Stomatitis Virus (VSV), an RNA virus. sci-hub.senih.gov More recent reviews have continued to highlight the potential of these compounds as antiviral agents. mdpi.com

Furthermore, research has explored the phosphodiesterase-I inhibitory activity of quinovic acid glycosides. Glycosides isolated from Bridelia ndellensis have shown significant inhibitory effects against snake venom phosphodiesterase-I, indicating their potential as therapeutic agents for mitigating the effects of snakebites. carta-evidence.org

The anticancer potential of these compounds is also an active area of investigation. Studies have explored the effects of quinovic acid derivatives on cancer cells, with some showing the ability to induce apoptosis. ontosight.ai

The development of sophisticated analytical techniques has also allowed for more detailed investigations into the complex mixtures of quinovic acid glycosides found in plant extracts, aiding in the identification of the most active constituents. researchgate.net

Compound NameSource OrganismInvestigated Biological ActivityReference
This compoundUncaria tomentosaAntiviral sci-hub.senih.gov
Quinovic acid glycoside 2Uncaria tomentosaAntiviral sci-hub.senih.gov
Quinovic acid glycoside 3Uncaria tomentosaAntiviral sci-hub.senih.gov
Quinovic acid glycoside purified fraction (QAPF)Uncaria tomentosaAnti-inflammatory (Hemorrhagic cystitis) nih.govplos.org
Quinovic acid-3-O-α-l-rhamnopyranosideBridelia ndellensisPhosphodiesterase-I inhibition carta-evidence.org
Quinovic acid-3-O-β-d-fucopyranosideBridelia ndellensisPhosphodiesterase-I inhibition carta-evidence.org
Quinovic acid-3-O-β-d-glucopyranosyl (1→4)-β-d-fucopyranosideBridelia ndellensisPhosphodiesterase-I inhibition carta-evidence.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H76O19 B12771109 Quinovic acid glycoside 1 CAS No. 115598-76-0

Properties

CAS No.

115598-76-0

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-6a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-20-10-15-47(42(59)60)16-17-48(43(61)67-40-36(57)34(55)32(53)25(19-50)64-40)23(29(47)21(20)2)8-9-27-45(6)13-12-28(44(4,5)26(45)11-14-46(27,48)7)65-41-37(58)38(30(51)22(3)62-41)66-39-35(56)33(54)31(52)24(18-49)63-39/h8,20-22,24-41,49-58H,9-19H2,1-7H3,(H,59,60)/t20-,21+,22-,24-,25-,26+,27-,28+,29+,30+,31-,32-,33+,34+,35-,36-,37-,38+,39+,40+,41+,45+,46-,47+,48-/m1/s1

InChI Key

NBWKXBHUWZKQKG-NCYGRLIXSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)C2C1C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)O

Origin of Product

United States

Natural Distribution and Phytochemical Profiling of Quinovic Acid Glycosides

Botanical Sources and Species Diversity of Quinovic Acid Glycoside Accumulation

The presence of quinovic acid and its glycosidic derivatives has been documented in numerous plant families, highlighting a widespread but specific distribution in the plant kingdom.

Uncaria tomentosa (Willd.) DC., a member of the Rubiaceae family commonly known as Cat's Claw, is a significant source of quinovic acid glycosides. mdpi.comresearchgate.net Phytochemical studies of its bark have led to the identification of at least fifteen distinct quinovic acid glycosides. mdpi.com These compounds are considered among the most potent anti-inflammatory constituents of the plant. plos.org The genus Uncaria as a whole is recognized as an important source of these triterpenes. nih.gov Other genera within the Rubiaceae family, such as Mitragyna, also accumulate these compounds. tandfonline.comwikidata.org For instance, quinovic acid and its derivatives have been reported in Mitragyna stipulosa and Guettarda platypoda. mdpi.comtandfonline.com

Table 1: Selected Quinovic Acid Glycosides Identified in Uncaria tomentosa

Compound Name Reference
Quinovic acid 3-O-β-D-quinovopyranoside acs.org
Quinovic acid 3-O-β-D-fucopyranoside acs.org

Investigations into the aerial parts of Mussaenda pilosissima Valeton have resulted in the isolation and identification of four known quinovic acid glycosides. researchgate.net Their chemical structures were determined using NMR spectroscopy and by comparison with previously reported data. researchgate.net Among the compounds identified, three were reported for the first time from the Mussaenda genus. researchgate.net

Table 2: Quinovic Acid Glycosides Isolated from Mussaenda pilosissima

Compound Name Reference
Quinovic acid 28-O-β-D-glucopyranosyl ester researchgate.net
3-O-α-L-rhamnopyranosylquinovic acid 28-O-β-D-glucopyranosyl ester researchgate.net
3-O-β-D-glucopyranosylquinovic acid 28-O-β-D-glucopyranosyl ester researchgate.net

The bark of Bridelia ndellensis, a plant from the Euphorbiaceae family, has been shown to contain several quinovic acid glycosides. tandfonline.com Fractionation of an ethyl acetate (B1210297) extract of the bark led to the isolation of three specific glycosides. tandfonline.comresearchgate.net These compounds were identified through spectroscopic and physical data comparison. tandfonline.com The genus Bridelia comprises about 60 species and is widely distributed; the bark and roots of various species are used in traditional practices. tandfonline.comrxlist.com

Table 3: Quinovic Acid Glycosides from Bridelia ndellensis Bark

Compound Name Reference
Quinovic acid-3-O-α-L-rhamnopyranoside tandfonline.comresearchgate.net
Quinovic acid-3-O-β-D-fucopyranoside tandfonline.comresearchgate.net

The family Zygophyllaceae is another source of these compounds. ekb.eg A phytochemical investigation of the aerial parts of Zygophyllum aegyptium A. Hosny, a desert plant found in Egypt and the Mediterranean region, led to the isolation of seven known quinovic acid glycosides for the first time from this species. ekb.eg The structures of these saponins (B1172615) were elucidated using physical, chemical, and spectroscopic methods. ekb.eg Acid hydrolysis of these glycosides yielded quinovic acid as the common aglycone. ekb.eg The literature indicates that quinovic acid glycosides are the main phytochemicals isolated from this plant. researchgate.net

Table 4: Quinovic Acid Glycosides Identified in Zygophyllum aegyptium

Compound Name Reference
Quinovic acid 3β-O-β-D-quinovopyranoside ekb.eg
Quinovic acid 3β-O-β-D-glucopyranoside ekb.eg
3-O-[α-L-arabinosyl-(1→2)β-D quinovopyranosyl] quinovic acid ekb.eg
3-β-O-β-D-quinovopyranosyl quinovic acid-28-O-β-D glucopyranosyl ester ekb.eg
3-β-O-[β-D-2-O-sulphonyl quinovopyranosyl]-quinovic acid-28-O-β-D-glucopyranosyl ester ekb.eg
3-β-O-β-D-glucopyranosyl quinovic acid 28-O-β-D-glucopyranosyl ester ekb.eg

Mitragyna stipulosa (D.C.) O. Kuntze, a tree in the Rubiaceae family distributed throughout Africa, is another confirmed source of quinovic acid glycosides. tandfonline.comnih.gov Phytochemical analysis of the non-alkaloidal extracts from its bark led to the isolation of a series of triterpenoids, predominantly quinovic acid and its glycoside derivatives. tandfonline.comnih.gov This was the first report of their isolation from this particular plant. tandfonline.com

Table 5: Quinovic Acid Glycosides Identified in Mitragyna stipulosa

Compound Name Reference
Quinovic acid 3-O-[β-D-glucopyranoside] (quinovin glycoside C) tandfonline.comnih.gov

Geographic and Ecological Factors Influencing Quinovic Acid Glycoside Content and Profile

The concentration and composition of saponins, including quinovic acid glycosides, within a plant are not static and can be influenced by a variety of external factors. dokumen.pub Research on wild populations of Uncaria tomentosa has explored the influence of environmental factors such as geographic origin, altitude, and season on the plant's chemical composition. scielo.br While the study found that the total quinovic acid glycoside (QAG) content varied significantly among wild samples, ranging from 0.047 to 0.796 g%, no clear relationship was established between the geographic origin or altitude and the chemical profile. scielo.br This suggests that environmental factors appear to have a minor influence on the chemical heterogeneity of wild cat's claw populations. researchgate.net However, it is generally documented that saponin (B1150181) content can depend on the cultivar, age, physiological state, and geographical location of the plant, leading to considerable variation in composition and quantity. dokumen.pub For example, factors such as annual rainfall, sun exposure, temperature, and soil pH are critical for the optimal growth of Cinchona species, which also produce quinovic acid. researchgate.net

Isolation, Purification, and Structural Elucidation of Quinovic Acid Glycosides

Advanced Extraction and Fractionation Methodologies from Complex Botanical Matrices

The initial step in isolating quinovic acid glycosides involves their extraction from plant material, typically the bark or aerial parts of species from the Rubiaceae family, such as Uncaria tomentosa (Cat's Claw) or Nauclea diderrichii. nih.govnih.govplos.org The complexity of these botanical matrices, which contain a vast array of primary and secondary metabolites, requires efficient and selective extraction methods.

Traditional methods like Soxhlet and reflux extraction are often employed, utilizing solvents such as methanol, ethanol, or acetone. researchgate.netmdpi.com Modern, "green" extraction techniques are also gaining prominence. Ultrasound-assisted extraction (UAE), for instance, uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. mdpi.commdpi.com The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and accelerating the dissolution of target compounds into the extraction medium. mdpi.com This method often requires less solvent and shorter extraction times compared to conventional techniques.

Following the initial crude extraction, a series of fractionation steps are essential to simplify the mixture. This is typically achieved through liquid-liquid partitioning. The crude extract is dissolved in a hydroalcoholic solution and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This process separates compounds based on their differential solubility, with the quinovic acid glycosides, being polar molecules, typically concentrating in the ethyl acetate or n-butanol fractions.

Further purification is accomplished using column chromatography. Techniques such as Diaion HP-20, Sephadex LH-20, and silica gel chromatography are sequentially used to separate the glycosides from other classes of compounds and from each other based on differences in polarity, size, and adsorption properties. researchgate.net

High-Resolution Chromatographic Separation Techniques for Quinovic Acid Glycoside Mixtures

To isolate individual quinovic acid glycosides from the enriched fractions, high-resolution chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for both the analysis and purification of these compounds. nih.govresearchgate.net

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.govresearchgate.net The separation is achieved by gradually changing the composition of the mobile phase, a technique known as gradient elution. For instance, a mobile phase consisting of a mixture of water (often acidified with acetic or formic acid to improve peak shape) and a more nonpolar organic solvent like acetonitrile or methanol is used. nih.govcabidigitallibrary.org The gradient starts with a high concentration of the aqueous phase and progressively increases the concentration of the organic solvent. This allows for the sequential elution of compounds from the column based on their polarity, with more polar glycosides eluting earlier.

Detection is commonly performed using a Photodiode Array (PDA) detector, which provides ultraviolet (UV) spectra for each peak, aiding in the initial identification of compound classes. nih.gov For more detailed analysis and characterization, HPLC systems are often coupled with mass spectrometers (LC-MS). nih.govresearchgate.net Ultra-High-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes, offers even higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC, making it particularly suitable for resolving complex mixtures of structurally similar glycosides. nih.govplos.org

Spectroscopic and Spectrometric Approaches for Definitive Structural Determination

Once a quinovic acid glycoside has been purified, its definitive chemical structure must be determined. This is accomplished through a combination of powerful spectroscopic and spectrometric techniques that provide detailed information about the molecule's connectivity, stereochemistry, and mass. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of novel and known quinovic acid glycosides. nih.govanalis.com.my A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to piece together the molecular puzzle.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and types of protons in the molecule, their chemical environment, and their proximity to one another through spin-spin coupling. analis.com.my The ¹³C NMR spectrum, often acquired with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). analis.com.my The chemical shifts (δ) in both spectra are indicative of the functional groups present. For example, the signals for anomeric protons of the sugar units typically appear in a distinct region of the ¹H NMR spectrum.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the proton networks within the quinovic acid backbone and each individual sugar ring. analis.com.my

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbon atoms they are attached to, allowing for the assignment of carbon signals based on their corresponding proton signals. analis.com.mymdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, as it shows correlations between protons and carbons that are separated by two or three bonds. analis.com.mymdpi.com HMBC is critical for establishing the linkages between the sugar units and for determining the attachment points of the sugar chains to the quinovic acid aglycone. For example, a correlation between an anomeric proton of a sugar and a carbon atom of the aglycone definitively establishes the glycosylation site.

The table below presents the ¹³C NMR spectral data for Quinovic acid 28-O-β-D-glucopyranosyl ester, illustrating the assignment of carbon signals for the aglycone and the sugar moiety.

Carbon No.Chemical Shift (δC) in ppmCarbon No.Chemical Shift (δC) in ppm
139.81'95.8
226.82'74.2
381.23'79.1
440.24'71.7
556.75'78.6
618.96'62.9
737.2
842.1
947.8
1037.6
1124.1
12130.2
13182.1
1457.1
1529.4
1626.5
1749.9
1842.6
1946.5
2031.4
2134.7
2237.8
2329.1
2417.1
2517.9
26181.2
27178.6
2817.8
2930.1
3021.5
Data sourced from research on Mussaenda pilosissima. researchgate.net

Mass spectrometry (MS) is a vital technique that complements NMR spectroscopy. It provides the accurate molecular weight of the compound and offers clues about its structure through fragmentation analysis. nih.govscielo.br High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, which allows for the calculation of the elemental formula. mdpi.com

Soft ionization techniques such as Electrospray Ionization (ESI) and Fast Atom Bombardment (FABMS) are commonly used because they can ionize the glycoside molecules without causing extensive fragmentation, allowing for the clear observation of the molecular ion (e.g., [M-H]⁻ in negative ion mode). nih.govnih.gov

Tandem mass spectrometry (MS/MS) experiments are particularly useful for sequencing the sugar chain. In these experiments, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. The fragmentation pattern typically involves the sequential loss of sugar residues from the glycoside. The mass difference between the fragment ions corresponds to the mass of specific sugar units (e.g., a loss of 162 amu corresponds to a hexose (B10828440) unit like glucose), which helps to determine the type and sequence of the sugars in the oligosaccharide chain. nih.govresearchgate.net

While NMR and MS are the primary tools for structure elucidation, other spectroscopic methods can provide complementary information.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For quinovic acid glycosides, characteristic absorption bands for hydroxyl (-OH), carboxylic acid (C=O), and C-O stretching vibrations can be observed, confirming the presence of the sugar units and the acid functions of the aglycone.

Ultraviolet-Visible (UV) Spectroscopy: The quinovic acid aglycone itself does not have a strong chromophore, so its UV absorption is typically weak. However, UV spectroscopy is crucial when used as a detection method in HPLC (as in a PDA detector), where it helps to differentiate and quantify compounds in a mixture.

Identification and Characterization of Novel Quinovic Acid Glycoside Structures and Glycosylation Patterns

The application of these combined analytical strategies has led to the identification of a wide array of quinovic acid glycosides from various plant sources. nih.govnih.gov Research on species like Uncaria guianensis and Nauclea diderrichii has revealed novel structures. nih.govnih.gov

The structural diversity of these compounds arises primarily from variations in the glycosylation patterns. mdpi.com This includes:

Type of Sugar: Different monosaccharides can be part of the sugar chain, including common sugars like D-glucose and L-rhamnose, as well as less common ones like D-fucopyranose and D-quinovopyranose. nih.gov

Number of Sugars: The oligosaccharide chain can consist of one to several sugar units.

Linkage Position and Anomeric Configuration: The sugar units can be linked to each other and to the aglycone at different positions and with different stereochemistry (α or β) at the anomeric carbon.

Attachment to Aglycone: The sugar chains are typically attached to the quinovic acid aglycone at the C3 hydroxyl group or via an ester linkage at one of the carboxylic acid groups (C27 or C28). nih.gov

The discovery of new glycosides, such as quinovic acid 3β-O-β-D-fucopyranosyl-(27→1)-β-D-glucopyranosyl ester from Uncaria guianensis, continues to expand the known chemical diversity of this class of natural products, highlighting nature's ability to generate structural complexity through varied glycosylation. nih.gov

Chemodiversity of Aglycones and Glycone Moieties within Quinovic Acid Glycosides

The structural diversity of quinovic acid glycosides is a result of variations in both the aglycone (non-sugar) and glycone (sugar) portions of the molecule. This chemodiversity is a key factor contributing to the wide range of biological activities attributed to these compounds.

The aglycone part of quinovic acid glycosides is typically a triterpene acid. While quinovic acid is the most common, other related structures also occur, leading to a variety of aglycone skeletons. The glycone moieties, the sugar chains attached to the aglycone, also exhibit significant variability. These chains can consist of different monosaccharide units linked in various sequences and positions on the aglycone.

The following tables summarize the observed chemodiversity in the aglycone and glycone components of quinovic acid glycosides based on reported research findings.

Table 1: Chemodiversity of Aglycones in Quinovic Acid Glycosides

AglyconeBasic Structure
Quinovic AcidPentacyclic Triterpenoid (B12794562)
Cincholic AcidPentacyclic Triterpenoid
Pyrocincholic AcidPentacyclic Triterpenoid
Pyroquinovic AcidPentacyclic Triterpenoid

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Chemodiversity of Glycone Moieties in Quinovic Acid Glycosides

Glycone MoietySugar Type
GlucoseHexose
RhamnoseDeoxyhexose
FucoseDeoxyhexose
QuinovoseDeoxyhexose
GalactoseHexose

This table is interactive. You can sort the data by clicking on the column headers.

Biosynthesis and Genetic Regulation of Quinovic Acid Glycosides

Proposed Biosynthetic Pathways of the Quinovic Acid Aglycone Scaffold

The biosynthesis of the quinovic acid aglycone, the structural backbone of quinovic acid glycosides, originates from the ubiquitous isoprenoid pathway, a fundamental route for the production of a vast array of plant secondary metabolites. The journey begins with the cyclization of 2,3-oxidosqualene, a 30-carbon precursor. This crucial step is catalyzed by oxidosqualene cyclases (OSCs), leading to the formation of a pentacyclic triterpenoid (B12794562) skeleton. For quinovic acid, which is an oleanane-type triterpenoid, the likely initial scaffold formed is β-amyrin.

Following the formation of the initial triterpenoid backbone, a series of oxidative modifications are essential to yield the quinovic acid structure. These reactions are primarily catalyzed by a versatile class of enzymes known as cytochrome P450 monooxygenases (CYPs). While the precise sequence and the specific CYP enzymes involved in the biosynthesis of quinovic acid are still under investigation, a proposed pathway involves several key oxidative steps. It is hypothesized that a precursor, such as oleanolic acid (which itself is derived from β-amyrin through oxidation at the C-28 position), undergoes further oxidation. The characteristic C-27 carboxyl group of quinovic acid is likely introduced through a series of hydroxylation and subsequent oxidation reactions at this position, catalyzed by specific CYP enzymes.

Table 1: Key Precursors and Intermediates in the Proposed Biosynthesis of the Quinovic Acid Aglycone

CompoundChemical FormulaRole in Biosynthesis
2,3-OxidosqualeneC₃₀H₅₀OLinear precursor for triterpenoid synthesis
β-AmyrinC₃₀H₅₀OInitial pentacyclic triterpenoid scaffold
Oleanolic AcidC₃₀H₄₈O₃A potential intermediate downstream of β-amyrin
Quinovic Acid C₃₀H₄₆O₅ The final aglycone scaffold

Enzymatic Mechanisms of Glycosylation: Roles of Glycosyltransferases in Sugar Attachment

The structural diversity and biological activity of quinovic acid glycosides are significantly influenced by the attachment of sugar moieties to the aglycone scaffold. This critical step, known as glycosylation, is orchestrated by a large and diverse family of enzymes called UDP-dependent glycosyltransferases (UGTs). These enzymes catalyze the transfer of a sugar residue, typically from an activated sugar donor like UDP-glucose, to a specific hydroxyl or carboxyl group on the quinovic acid backbone.

The glycosylation of quinovic acid can occur at multiple positions, leading to a variety of glycosidic derivatives. In the case of Quinovic acid glycoside 1, the specific UGTs responsible for attaching the sugar chain have not yet been fully characterized. However, based on the general understanding of saponin (B1150181) biosynthesis, it is proposed that a series of UGTs act sequentially to build the oligosaccharide chain. Each UGT exhibits a degree of specificity for both the acceptor molecule (the quinovic acid aglycone or a partially glycosylated intermediate) and the sugar donor. The intricate interplay of these enzymes ultimately determines the final structure of this compound.

Transcriptomic and Proteomic Studies Elucidating Genes and Proteins Involved in Quinovic Acid Glycoside Production

The advent of high-throughput "omics" technologies, such as transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the study of the complete set of proteins), has provided powerful tools to unravel the genetic and molecular basis of complex biosynthetic pathways. While comprehensive transcriptomic and proteomic studies specifically targeting quinovic acid glycoside biosynthesis in Uncaria tomentosa are still emerging, research on related triterpenoid saponin pathways in other medicinal plants offers valuable insights.

By comparing the gene expression profiles (transcriptomes) of tissues or cell cultures with high and low production of quinovic acid glycosides, researchers can identify candidate genes encoding the biosynthetic enzymes. For instance, genes encoding oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases that are highly expressed in high-producing tissues are strong candidates for being involved in the pathway. Similarly, proteomic analysis can identify the corresponding proteins that are abundant under conditions of active quinovic acid glycoside synthesis.

While direct evidence for specific genes is pending, it is anticipated that future transcriptomic and proteomic analyses of Uncaria tomentosa will pinpoint the precise OSCs, CYPs, and UGTs responsible for the biosynthesis of this compound.

Biotechnological Approaches for Enhanced Quinovic Acid Glycoside Production in Plant Systems (e.g., Plant Tissue Culture)

The demand for high-value plant-derived compounds like quinovic acid glycosides often outstrips the supply from natural plant sources. Plant biotechnology offers promising avenues to overcome this limitation through controlled and sustainable production systems. Plant tissue culture, particularly cell suspension and hairy root cultures, has emerged as a viable platform for the production of secondary metabolites.

Studies have demonstrated the feasibility of establishing callus and cell suspension cultures of Uncaria tomentosa. These in vitro systems provide a controlled environment where culture conditions can be optimized to maximize the production of desired compounds. One of the key strategies to boost the yield of secondary metabolites in plant cell cultures is elicitation. Elicitors are signaling molecules that trigger defense responses in plants, often leading to an increased production of secondary metabolites.

Various elicitors, both biotic (e.g., fungal extracts, yeast extract) and abiotic (e.g., heavy metals, jasmonates), have been shown to enhance the production of triterpenoid saponins (B1172615) in different plant cell culture systems. While specific studies on the elicitation of this compound are limited, the application of elicitors like methyl jasmonate to Uncaria tomentosa cell cultures is a promising strategy to enhance its production.

Table 2: Potential Biotechnological Strategies for Enhanced this compound Production

StrategyDescriptionPotential Outcome
Cell Culture Optimization Fine-tuning of media components, pH, and temperature.Increased cell growth and basal production of quinovic acid glycosides.
Elicitation Application of biotic or abiotic elicitors to cell cultures.Stimulation of the biosynthetic pathway leading to higher yields.
Metabolic Engineering Overexpression of key biosynthetic genes or downregulation of competing pathways.Channeling of metabolic flux towards the production of this compound.
Hairy Root Cultures Genetically transformed root cultures known for their stable and high-level production of secondary metabolites.A stable and continuous production system for quinovic acid glycosides.

Chemical Synthesis and Derivatization of Quinovic Acid Glycosides

Total Synthesis Strategies for Complex Quinovic Acid Glycoside Structures

The total synthesis of a complex natural product such as Quinovic acid glycoside 1 has not yet been reported in scientific literature. The formidable challenge lies in the intricate architecture of both the pentacyclic triterpenoid (B12794562) aglycone (quinovic acid) and the stereochemically rich glycosidic linkages.

A theoretical synthetic approach would need to address two primary challenges: the construction of the quinovic acid core and the subsequent stereoselective glycosylation.

Aglycone Synthesis : The synthesis of the quinovic acid aglycone itself is a complex undertaking due to its multiple stereocenters. Strategies employed for other pentacyclic triterpenes, such as oleanolic acid, would likely be adapted. These often involve convergent strategies where different fragments of the ring system are synthesized separately and then joined. Intramolecular Diels-Alder reactions, radical cyclizations, and transition-metal-catalyzed annulations are powerful methods for constructing the polycyclic core. Controlling the relative and absolute stereochemistry at each chiral center is paramount and often relies on substrate-controlled reactions, chiral auxiliaries, or asymmetric catalysis.

Glycosylation : Attaching the sugar moieties to the aglycone at the C3 and/or C28 positions is another critical step. Glycosylation reactions are notoriously sensitive to steric hindrance and the electronic nature of both the glycosyl donor (the sugar part) and the glycosyl acceptor (the aglycone). Achieving high stereoselectivity to form the correct anomeric linkage (α or β) is a primary obstacle. Common methods that could be employed include the use of glycosyl donors like trichloroacetimidates, thioglycosides, or glycosyl bromides, activated by appropriate promoters. The choice of protecting groups on the sugar is also critical to influence stereochemical outcomes and prevent unwanted side reactions.

Given the complexity, a total synthesis would likely be a lengthy and low-yielding process, making it impractical for producing large quantities of the material. Consequently, research has largely focused on the isolation of these compounds from natural sources and their subsequent semi-synthetic modification.

Semi-synthetic Modifications and Analog Generation for Structure-Activity Relationship (SAR) Studies

Semi-synthesis, which involves the chemical modification of a natural product isolated from a natural source, is a more practical approach for exploring the chemical space around quinovic acid glycosides and for conducting Structure-Activity Relationship (SAR) studies. SAR studies are fundamental to medicinal chemistry, as they reveal which parts of a molecule are essential for its biological activity.

Key targets for modification on the quinovic acid glycoside scaffold include:

The C28-Carboxylic Acid : This group can be converted into esters or amides. SAR studies on the related triterpenoid, oleanolic acid, have shown that modifying this position can significantly impact antitumor activity. mdpi.com

The C3-Hydroxyl Group : This is a primary site for glycosylation. Altering the sugar unit attached at this position—by changing its type, length, or stereochemistry—can profoundly affect biological properties.

The Sugar Moieties : The hydroxyl groups on the sugar chains can be acylated or alkylated. The nature of the sugar itself is crucial; studies on oleanolic acid glycosides have demonstrated that the type of sugar (e.g., glucose, mannose, galactose) connected at the C3 position influences the molecule's activity against the fungus Magnaporthe oryzae. nih.gov

The Aglycone Backbone : Modifications to the pentacyclic core, while more challenging, could involve introducing new functional groups like hydroxyls or halogens to probe interactions with biological targets.

A review of SAR studies on various triterpenoid saponins (B1172615) reveals several general principles that would be applicable to this compound. nih.govresearchgate.net For instance, the presence and nature of the sugar chain are often critical. Monodesmosidic saponins (with one sugar chain, typically at C3) often exhibit different activities than bidesmosidic saponins (with two sugar chains, e.g., at C3 and C28). One study on oleanolic acid glycosides found that a monodesmosidic derivative showed potent cytotoxicity against a cancer cell line, whereas the bidesmosidic versions were inactive, highlighting the key role of the free C-28 carboxylic acid. mdpi.com

Table 1: General Structure-Activity Relationships in Triterpenoid Saponins Applicable to Quinovic Acid Glycosides
Molecular FeatureModificationGeneral Impact on BioactivityReference Example
Number of Sugar ChainsMonodesmosidic vs. BidesmosidicOften a critical determinant of activity. Monodesmosidic forms can be more cytotoxic or hemolytic as the free carboxylic acid at C-28 enhances membrane interaction. mdpi.comOleanolic Acid Glycosides
C-28 PositionFree Carboxylic Acid vs. Ester-linked SugarA free COOH group can enhance certain activities like hemolysis and cytotoxicity. nih.govmdpi.com Esterification (e.g., with a second sugar chain) often reduces this activity.Oleanolic Acid
C-3 Sugar ChainType of Sugar (e.g., Pentose vs. Hexose)The specific sugar can fine-tune activity. For antifungal activity, connecting a hexose (B10828440) at C-3 was found to be optimal in some cases. nih.govOleanolic Acid Glycosides
Aglycone Functional GroupsPresence of additional -OH or -COOH groupsThe presence of polar groups, such as a carboxyl group at position 28 or a hydroxyl group at position 16, can significantly enhance hemolytic effects. nih.govVarious Triterpenoid Sapogenins

Stereochemical Considerations and Control in Quinovic Acid Glycoside Synthesis

Stereochemistry is a critical aspect of the synthesis of quinovic acid glycosides, as the specific three-dimensional arrangement of atoms is essential for biological function. Any synthetic strategy must exert precise control over the numerous chiral centers in the molecule.

The quinovic acid aglycone contains several stereocenters within its pentacyclic structure. The relative stereochemistry of the ring junctions must be correctly established during the construction of the core. This is typically achieved through stereoselective reactions where the existing stereocenters on a substrate direct the formation of new ones. Diastereoselective cyclization reactions are a cornerstone of this approach.

The most significant stereochemical challenge in synthesizing the complete glycoside is the formation of the glycosidic bond. The connection between the anomeric carbon (C1) of the sugar and the oxygen atom on the aglycone (e.g., at C3) can result in either an α or β linkage. Producing the desired isomer selectively is often difficult. Factors that influence the stereochemical outcome include:

The nature of the participating group at C2 of the sugar : A protecting group at the C2 position that can form a cyclic intermediate (a "participating" group, such as an acetyl group) typically leads to the formation of a 1,2-trans-glycosidic bond.

The choice of solvent and promoter : Different solvent systems can stabilize or destabilize reaction intermediates, thereby influencing the stereochemical pathway.

The reactivity of the glycosyl donor and acceptor : Steric hindrance around the reaction site on the aglycone can favor the formation of one isomer over the other.

Developing robust methods for stereoselective glycosylation of complex triterpenoid aglycones remains an active area of research in carbohydrate chemistry.

Rational Design of Quinovic Acid Glycoside Derivatives Based on Mechanistic Insights

Rational drug design involves creating new molecules based on a known biological target and an understanding of how a lead compound interacts with that target. For quinovic acid glycosides, research has provided mechanistic insights that can guide the design of new, potentially more potent derivatives.

For example, a purified fraction of quinovic acid glycosides from Uncaria tomentosa was found to exert anti-inflammatory effects in a mouse model of hemorrhagic cystitis. The mechanism was shown to involve the down-regulation of the P2X7 receptor, an important player in inflammatory pathways. This provides a clear biological target.

Using this insight, a rational design strategy would proceed as follows:

Computational Modeling : The three-dimensional structure of the P2X7 receptor would be obtained, either through experimental methods like X-ray crystallography or through computational homology modeling.

Molecular Docking : The structure of this compound would be computationally "docked" into the binding site of the P2X7 receptor. This simulation helps to predict the most likely binding mode and identifies the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the glycoside and the receptor.

In Silico Derivatization : Based on the docking results, new derivatives would be designed in silico (on a computer). For instance, if the sugar moiety is near a specific amino acid residue in the receptor, chemists could design analogs with different sugars to optimize that interaction. If the C28-carboxylic acid forms a key hydrogen bond, derivatives could be designed to enhance this bond.

Synthesis and Biological Evaluation : The most promising designs would then be synthesized via semi-synthetic methods and tested in biological assays to determine if the designed modifications led to improved P2X7 receptor inhibition and enhanced anti-inflammatory activity.

This iterative cycle of design, synthesis, and testing is the foundation of modern medicinal chemistry and offers a powerful path to developing novel therapeutics based on the quinovic acid glycoside scaffold.

Mechanistic Investigations of Biological Activities of Quinovic Acid Glycosides

Anti-inflammatory Pathways and Molecular Targets

Research into the anti-inflammatory properties of quinovic acid glycosides has primarily been conducted on purified fractions. These studies suggest a potential role in modulating inflammatory responses.

Modulation of Inflammatory Mediators and Cytokines

Studies on a purified fraction of quinovic acid glycosides from Uncaria tomentosa have indicated an ability to decrease levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β). plos.org However, specific data on the direct effects of "Quinovic acid glycoside 1" on a broader range of inflammatory mediators and cytokines is not available.

Inhibition of Key Signaling Pathways (e.g., NF-κB)

The anti-inflammatory actions of Uncaria tomentosa extracts, which contain quinovic acid glycosides, are thought to be related to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. plos.org NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. It is hypothesized that by inhibiting NF-κB, quinovic acid glycosides may suppress the production of inflammatory mediators. However, direct evidence of "this compound" specifically inhibiting this pathway is lacking.

Antioxidant Mechanisms and Mitigation of Oxidative Stress

Extracts of plants containing quinovic acid glycosides have demonstrated antioxidant properties, but the specific contribution of "this compound" to these effects has not been elucidated. mdpi.com

Free Radical Scavenging Properties

The antioxidant activity of plant extracts is often associated with their ability to scavenge free radicals. While extracts of Uncaria tomentosa have shown free radical scavenging activity, this is often attributed to their phenolic and proanthocyanidin (B93508) content. researchgate.net There is no specific data available detailing the free radical scavenging properties of isolated "this compound."

Effects on Endogenous Antioxidant Systems (e.g., Nrf2/ARE pathway)

The Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway is a key regulator of endogenous antioxidant systems. There is currently no available research that investigates the effects of "this compound" on the Nrf2/ARE pathway.

Antimicrobial Efficacy and Cellular Targets

While some studies have reported on the antimicrobial effects of Uncaria tomentosa extracts, these activities are often linked to the alkaloid components of the plant. mdpi.com Research specifically investigating the antimicrobial efficacy and cellular targets of "this compound" is not present in the reviewed literature. One study noted antiviral activity of quinovic acid glycosides against vesicular stomatitis virus. acs.org

Antibacterial Activity and Mechanisms of Action

Research into the specific antibacterial activity of this compound is still an emerging field, with most studies focusing on extracts containing a mixture of related compounds. Extracts of Uncaria tomentosa, a plant rich in quinovic acid glycosides, have demonstrated antimicrobial activity. For instance, a micropulverized form of Uncaria tomentosa was shown to inhibit the growth of various bacterial isolates, including Enterobacteriaceae, S. mutans, and Staphylococcus spp. unesp.br. In these tests, a 3% concentration of the plant material inhibited 96% of Staphylococcus spp. isolates and 52% of S. mutans isolates. unesp.br.

While the precise mechanism of action for this compound has not been fully elucidated, the antibacterial effects of glycosides, in general, are often attributed to their interaction with bacterial cell membranes and key enzymes. Some studies on other quinovic acid glycosides have shown potent activity, with Minimum Inhibitory Concentration (MIC) values between 8.313 and 19.423 µM against certain bacterial strains, suggesting that this class of compounds is a promising area for further antibacterial research. researchgate.net.

Antifungal Properties

The antifungal properties of this compound have not been extensively detailed in isolation. However, studies on extracts from plants containing these glycosides provide some insight. Research on Uncaria tomentosa has yielded varied results regarding its efficacy against fungal pathogens like Candida albicans. One study using micropulverized Uncaria tomentosa at concentrations up to 5% found no inhibitory effect on C. albicans. unesp.br. In contrast, other research utilizing a freeze-dried extract of the same plant reported significant inhibition of C. albicans isolates. unesp.br. This discrepancy may be due to differences in the extraction methods and the concentration of active compounds, including quinovic acid glycosides, in the respective preparations. Further investigation is required to isolate and evaluate the specific antifungal activity and mechanisms of this compound.

Antiviral Properties and Inhibition of Viral Replication

Quinovic acid glycosides have been identified as possessing noteworthy antiviral activities. An early in-vitro study specifically investigated the effects of several quinovic acid glycosides, including the compound designated as '1', isolated from Uncaria tomentosa and Guettarda platypoda. nih.govsemanticscholar.org. These compounds were tested for their ability to inhibit the replication of two distinct RNA viruses: Vesicular Stomatitis Virus (VSV) and Human Rhinovirus 1B (HRV-1B), a common cause of the cold. nih.govmdpi.com.

The research demonstrated that quinovic acid glycosides exhibited antiviral activity against these viruses. mdpi.com. However, the specific quantitative data, such as the 50% inhibitory concentration (IC₅₀) or the extent of viral replication inhibition for this compound, were not detailed in the available abstracts. The mechanism of action is thought to involve interference with viral replication processes, a common target for many natural antiviral compounds. nih.gov.

Antiviral Activity of this compound

VirusCell LineActivity NotedQuantitative Data (e.g., IC₅₀)
Vesicular Stomatitis Virus (VSV)HeLaYesNot available in cited abstracts
Human Rhinovirus 1B (HRV-1B)HeLaYesNot available in cited abstracts

Anticancer Mechanisms in Cellular Models

A purified fraction rich in quinovic acid glycosides (QAPF) from Uncaria tomentosa has been the subject of significant research for its anticancer potential, particularly in bladder cancer models. Studies have shown that this fraction can decrease the growth and viability of human bladder cancer cell lines, including T24 and RT4.

Induction of Apoptosis and Programmed Cell Death

One of the primary anticancer mechanisms identified for the quinovic acid glycoside fraction is the induction of apoptosis, or programmed cell death, in cancer cells. In the T24 human bladder cancer cell line, treatment with the purified fraction was shown to trigger apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.

Furthermore, the pro-apoptotic effect was linked to the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a protein complex that plays a crucial role in regulating the immune response to infection and is also implicated in cancer cell survival. By activating NF-κB, the quinovic acid glycoside fraction helps to initiate the apoptotic process in these cancer cells. The cytotoxic activity was demonstrated to be dose-dependent, with a half-maximal inhibitory concentration (IC₅₀) recorded in the T24 cell line.

Apoptotic Activity of Quinovic Acid Glycoside Purified Fraction

Cell LineMechanismKey MediatorsIC₅₀
T24 (Human Bladder Cancer)Induction of ApoptosisCaspase-3 activation, NF-κB activation78.36 µg/mL

Modulation of Cell Proliferation and Cell Cycle Progression

Interestingly, while the quinovic acid glycoside purified fraction potently induces cell death, its mechanism does not appear to involve the arrest of the cell cycle. Further investigations in T24 bladder cancer cells revealed that the fraction does not cause the cells to halt at any specific phase of the cell cycle. This indicates that the primary anticancer effect is the direct induction of apoptosis rather than an interference with cell division and proliferation machinery. The levels of key regulatory proteins such as PTEN and ERK were also found to be unaltered, distinguishing its mechanism from many other anticancer agents that target cell cycle progression.

Enzyme Inhibitory Activities

Quinovic acid and its glycoside derivatives have been reported to exhibit inhibitory activity against several enzymes, highlighting their therapeutic potential for various conditions. One of the notable targets is phosphodiesterase I, an enzyme found in snake venom.

Additionally, these compounds have demonstrated strong inhibitory action against dipeptidyl peptidase-4 (DPP-4). DPP-4 is a significant enzyme in glucose metabolism as it is responsible for degrading incretin (B1656795) hormones, which play a role in regulating insulin (B600854) secretion. The inhibition of DPP-4 is a validated strategy for the management of type 2 diabetes. Other related glycosides have also been investigated for their potential to inhibit α-glucosidase, another key enzyme involved in carbohydrate digestion and glucose absorption. semanticscholar.org. While the potential is clear, specific IC₅₀ values for this compound against these enzymes are not yet widely documented in the literature.

Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Dipeptidyl Peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.

Certain quinovic acid glycosides have been identified as potent inhibitors of DPP-4. Research has demonstrated that these natural compounds can effectively suppress DPP-4 activity. For instance, studies on glycosides isolated from F. cretica have provided specific inhibitory concentrations. The inhibitory action of these glycosides suggests their potential as therapeutic agents for metabolic disorders like type 2 diabetes. The mechanism is believed to involve the binding of the glycoside to the active site of the DPP-4 enzyme, preventing it from cleaving its natural substrates.

DPP-4 Inhibitory Activity of Quinovic Acid Glycosides

CompoundIC50 (µM)
Quinovic acid-3β-O-β-D-glycopyranoside57.9
Quinovic acid-3β-O-β-D-glucopyranosyl-(28→1)-β-D-glucopyranosyl ester23.5

Table 1: Half-maximal inhibitory concentration (IC50) values of specific quinovic acid glycosides against Dipeptidyl Peptidase-4 (DPP-4). researchgate.net

Inhibition of Snake Venom Phosphodiesterase-I

Snake venom phosphodiesterase-I (SV-PDE-I) is an enzyme found in snake venom that plays a role in the toxic effects of envenomation by hydrolyzing phosphodiester bonds in nucleic acids and other molecules. The inhibition of this enzyme is a strategy for developing potential antivenom agents.

Quinovic acid and its glycoside derivatives have been identified as the first natural inhibitors of SV-PDE-I. nih.gov Specifically, compounds isolated from the bark of Mitragyna stipulosa have demonstrated significant inhibitory effects against this enzyme. nih.govresearchgate.net Research has quantified this inhibition, showing that these compounds can be more potent than standard inhibitors like cysteine. researchgate.net This inhibitory activity highlights a potential application for quinovic acid glycosides in mitigating the enzymatic damage caused by snakebites.

Inhibition of Snake Venom Phosphodiesterase-I

CompoundIC50 (mM)
Quinovic acid0.166
Quinovin glycoside C (Quinovic acid 3-O-β-D-glucopyranoside)0.374
Cysteine (Standard Inhibitor)0.748

Table 2: Half-maximal inhibitory concentration (IC50) values of Quinovic acid and Quinovin glycoside C against snake venom phosphodiesterase-I, compared to the standard inhibitor Cysteine. researchgate.net

Immunomodulatory Effects on Innate and Adaptive Immunity

The immune system is a complex network of cells and molecules that defend the body against pathogens. It is broadly divided into the innate and adaptive immune systems. Quinovic acid glycosides have been shown to modulate both of these branches.

The anti-inflammatory effects of these compounds are largely attributed to their influence on innate immunity. A purified fraction of quinovic acid glycosides from Uncaria tomentosa has been shown to exert protective effects by reducing the migration of neutrophils, key cells of the innate immune response. nih.gov This is achieved, in part, by decreasing levels of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and down-regulating the P2X7 receptor, which is involved in inflammation. nih.gov Furthermore, the biological actions of U. tomentosa are linked to the modulation of Tumor Necrosis Factor (TNF) synthesis through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov

While direct evidence on adaptive immunity is less extensive, studies on extracts from plants containing quinovic acid glycosides, such as Uncaria tomentosa, suggest a potential role. These extracts have been found to affect T and B-lymphocytes, which are the primary cells of the adaptive immune system.

Neuroprotective Mechanisms and Molecular Pathways

Neuroprotection refers to the preservation of neuronal structure and function. Quinovic acid and its glycosides have demonstrated neuroprotective properties through various mechanisms, particularly by addressing cholesterol imbalance and mitochondrial dysfunction, which are implicated in neurodegenerative diseases like Alzheimer's.

Impact on Cholesterol Dyshomeostasis and Associated Neuropathology

Altered cholesterol homeostasis in the brain is a significant factor in the progression of amyloid-beta (Aβ)-mediated neurodegeneration. nih.gov Quinovic acid has been shown to counteract Aβ-induced cholesterol accumulation in the brain. nih.gov This is achieved by deterring oxidative stress through the upregulation of the Nrf2/HO-1 pathway. nih.gov Additionally, quinovic acid administration downregulates neuroinflammatory mediators such as phosphorylated NF-κB (p-NF-κB) and IL-1β, thereby reducing the inflammatory response associated with neuropathology. nih.gov

Amelioration of Mitochondrial Dysfunction in Neuronal Systems

Mitochondrial dysfunction is a hallmark of neurodegenerative disorders, leading to increased oxidative stress and apoptosis (programmed cell death). Quinovic acid has been found to improve mitochondrial function in the context of Aβ-induced neurodegeneration. nih.gov It exerts this protective effect by modulating the expression of key proteins involved in apoptosis. Specifically, it downregulates the expression of pro-apoptotic mitochondrial markers like Bax, cleaved caspase-3, and cytochrome c. nih.gov The regulation of the Bax/Bcl-2 protein family is crucial for controlling the apoptotic cascade, and by influencing this pathway, quinovic acid helps to protect neurons from cell death.

Cardiovascular Regulatory Effects

The cardiovascular system is susceptible to various regulatory influences that affect blood pressure and heart rate. Certain natural compounds have been investigated for their potential to modulate these parameters.

A mixture of two isomeric quinovic acid glycosides, specifically quinovic acid 3-O-β-rhamnopyranoside and quinovic acid 3-O-β-fucopyranoside isolated from Aspidosperma fendleri, has been shown to induce significant cardiovascular effects. In studies using spontaneously hypertensive rats, intravenous administration of this mixture led to notable reductions in both mean arterial blood pressure and heart rate. These hypotensive and bradycardic effects suggest that these glycosides are the active compounds responsible for the plant's cardiovascular properties and indicate their potential for therapeutic use in cardiovascular conditions.

Cardiovascular Effects of a Quinovic Acid Glycoside Mixture in Spontaneously Hypertensive Rats

ParameterEffect
Mean Arterial Blood Pressure (MABP)Significant Reduction
Heart Rate (HR)Significant Reduction

Table 3: Summary of the in vivo cardiovascular effects observed following the administration of a mixture of quinovic acid 3-O-β-rhamnopyranoside and quinovic acid 3-O-β-fucopyranoside.

Hypotensive Properties

Research into the cardiovascular effects of compounds derived from the Aspidosperma genus has identified significant hypotensive properties in specific quinovic acid glycosides. nih.gov A study focusing on an ethanolic extract from the leaves of Aspidosperma fendleri (EEAF) demonstrated its ability to induce a hypotensive effect in spontaneously hypertensive rats (SHR). nih.gov This effect was characterized by a significant reduction in mean arterial blood pressure (MABP). nih.gov

Through a process of bioactivity-guided fractionation, researchers were able to isolate a mixture of two isomeric triterpenoid (B12794562) glycosides responsible for this hypotensive activity. nih.gov These were identified as quinovic acid 3-O-β-rhamnopyranoside and quinovic acid 3-O-β-fucopyranoside. nih.govresearchgate.net When this mixture of triterpenoid saponins (B1172615) was administered intravenously to the hypertensive rats, it produced a notable decrease in their MABP. nih.gov The observed reductions in blood pressure were found to be comparable to those induced by propranolol, a well-known beta-blocker used in the management of hypertension. nih.govresearchgate.net These findings strongly suggest that these two quinovic acid glycosides are the primary compounds responsible for the hypotensive effects observed with the crude extract. nih.gov

The following table summarizes the hypotensive effects of the quinovic acid glycoside mixture as observed in the study.

Compound/ExtractAnimal ModelEffect on Mean Arterial Blood Pressure (MABP)Comparison
Ethanolic Extract of A. fendleri Leaves (EEAF)Spontaneously Hypertensive Rats (SHR)Significant reduction-
Mixture of quinovic acid 3-O-β-rhamnopyranoside and quinovic acid 3-O-β-fucopyranosideSpontaneously Hypertensive Rats (SHR)Significant reductionSimilar to propranolol

Bradycardic Effects

In addition to their hypotensive properties, the same quinovic acid glycosides have been shown to exhibit significant bradycardic effects, meaning they can slow down the heart rate. nih.gov The initial investigation with the ethanolic extract of Aspidosperma fendleri leaves (EEAF) in spontaneously hypertensive rats revealed a notable reduction in heart rate (HR) alongside the decrease in blood pressure. nih.gov

Further analysis through bioactivity-guided fractionation confirmed that the mixture of quinovic acid 3-O-β-rhamnopyranoside and quinovic acid 3-O-β-fucopyranoside was responsible for this bradycardic activity. nih.govresearchgate.net Intravenous administration of this saponin (B1150181) mixture to the hypertensive rats resulted in a significant decrease in their heart rate. nih.gov The magnitude of this heart rate reduction was also found to be similar to the effects produced by the administration of propranolol. nih.govresearchgate.net This indicates a potent and specific action of these glycosides on cardiovascular function, suggesting their potential for further investigation in cardiovascular therapies. nih.gov

The table below outlines the bradycardic effects of the quinovic acid glycoside mixture based on the research findings.

Compound/ExtractAnimal ModelEffect on Heart Rate (HR)Comparison
Ethanolic Extract of A. fendleri Leaves (EEAF)Spontaneously Hypertensive Rats (SHR)Significant reduction-
Mixture of quinovic acid 3-O-β-rhamnopyranoside and quinovic acid 3-O-β-fucopyranosideSpontaneously Hypertensive Rats (SHR)Significant reductionSimilar to propranolol

Analytical and Bioanalytical Methodologies for Quinovic Acid Glycosides

Quantitative Analysis Techniques for Quinovic Acid Glycosides in Complex Mixtures

The quantitative determination of quinovic acid glycosides in botanical extracts and biological fluids is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, often coupled with a photodiode array (PDA) detector for preliminary quantification. nih.govresearchgate.net For enhanced sensitivity and selectivity, especially in complex mixtures, HPLC is frequently interfaced with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). mdpi.commdpi.comglobalscienceresearchjournals.org Ultra-high-performance liquid chromatography (UPLC), offering higher resolution and faster analysis times, is also widely used. nih.govresearchgate.net

Another detection method employed is the evaporative light scattering detector (ELSD), which is particularly useful for compounds like triterpenoid (B12794562) glycosides that lack a strong UV chromophore. nih.govdntb.gov.ua The choice of analytical method depends on the specific research question, the complexity of the sample matrix, and the required sensitivity.

Table 1: Examples of Quantitative Analysis Methods for Quinovic Acid and Related Glycosides

Compound Class Matrix Analytical Method Limit of Detection (LOD) Limit of Quantification (LOQ)
Phenolic acids, flavonoids, iridoid glycosides Herbal Tablet UPLC-QqQ-MS/MS 0.03–4.99 ng/mL 0.16–14.87 ng/mL
Flavonoid glycosides Sutherlandia frutescens HPLC-DAD Not Specified 0.2-4 µg/mL (range for various compounds)
Triterpenoids and Phenolic Acids Sanguisorba officinalis L. HPLC-ELSD Not Specified Not Specified
Quinovic acid glycosides Uncaria tomentosa (Cat's Claw) HPLC-PDA Validation performed Validation performed

Qualitative Profiling and Metabolomic Fingerprinting Approaches

Qualitative analysis is essential for identifying the diverse range of quinovic acid glycosides and other metabolites within a natural product. Metabolomic fingerprinting provides a comprehensive profile of these compounds. nih.govmdpi.com High-resolution mass spectrometry (HRMS), particularly when combined with UPLC and quadrupole time-of-flight (Q-TOF) analyzers, is a powerful tool for the structural characterization of these glycosides. nih.govresearchgate.netnih.gov This technique provides accurate mass measurements, which helps in determining the elemental composition of unknown compounds by analyzing their fragmentation patterns. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of isolated glycosides. researchgate.netnih.govbohrium.comsemanticscholar.orgnorthwestern.edu One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information on the molecule's carbon skeleton and the stereochemistry, as well as the identity and linkage points of the sugar units attached to the quinovic acid core. nih.govbohrium.com

Method Validation and Standardization in Natural Product Research

To ensure the reliability and consistency of analytical data, method validation is a critical requirement in natural product research. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for validating analytical procedures. raps.orgeuropa.euich.orgeuropa.eu Key validation parameters include specificity, accuracy, linearity, precision (repeatability and intermediate precision), robustness, and the limits of detection (LOD) and quantification (LOQ). nih.govmdpi.comnih.gov

Standardization of analytical methods is vital for the quality control of herbal medicines containing quinovic acid glycosides. This involves establishing reference standards and validated analytical protocols to ensure batch-to-batch consistency of the product's chemical profile and potency. nih.govmdpi.com

In Silico Approaches: Molecular Docking and Ligand-Target Interaction Studies

In recent years, computational methods have become an integral part of natural product research. In silico techniques like molecular docking are used to predict the binding affinity and interaction patterns between a ligand, such as a quinovic acid glycoside, and a biological target, typically a protein or enzyme. nih.govnih.govnih.govmdpi.comnih.govresearchgate.netijpsr.com

These studies provide valuable insights into the potential mechanisms of action and can help identify likely biological targets for these natural compounds. For example, molecular docking has been used to investigate the interaction of quinovic acid with proteins relevant to cancer, demonstrating significant binding affinities with targets like BRAF and PIK3CA. researchgate.net Such computational predictions can guide further experimental research and accelerate the drug discovery process. ijpsr.comresearchgate.net

Future Perspectives and Research Challenges in Quinovic Acid Glycoside Science

Elucidation of Undiscovered Biological Activities and Therapeutic Potential

Initial investigations have primarily centered on the anti-inflammatory and antiviral properties of quinovic acid glycosides. nih.gov A purified fraction rich in these compounds, obtained from Uncaria tomentosa (Cat's Claw), has demonstrated significant protective effects in a mouse model of hemorrhagic cystitis, an inflammatory condition of the bladder. nih.govplos.orgsemanticscholar.org This protective action is attributed to the modulation of inflammatory pathways, including the reduction of interleukin-1β (IL-1β) levels and the downregulation of P2X7 purinergic receptors, which in turn inhibits the migration of neutrophils to the bladder tissue. nih.govplos.orgsemanticscholar.org Furthermore, in vitro studies have revealed that certain quinovic acid glycosides possess antiviral activity against RNA viruses, such as Vesicular Stomatitis Virus (VSV) and Rhinovirus. nih.govsemanticscholar.org

The primary challenge and future direction is to dissect the specific contribution of individual compounds, such as Quinovic acid glycoside 1, to these observed effects. Future research should aim to:

Screen for Novel Therapeutic Targets: Beyond inflammation and viral infections, the complex structure of this compound suggests potential interactions with a wide array of biological targets. High-throughput screening against diverse panels of receptors, enzymes, and ion channels could uncover entirely new therapeutic applications, for instance, in oncology, as suggested by preliminary studies on bladder cancer cell lines. nih.gov

Investigate Mechanisms of Action: For known activities, the precise molecular mechanisms remain largely unclear. Future studies must delve deeper into the signaling pathways modulated by this compound. Understanding how it influences transcription factors like NF-κB, a key regulator of inflammation, could provide a more robust rationale for its therapeutic use. plos.org

Explore Synergistic Effects: Research is needed to determine if this compound acts synergistically with other phytochemicals present in plant extracts or with conventional therapeutic agents. This could lead to the development of novel combination therapies with enhanced efficacy.

Table 1: Selected Reported Biological Activities of Quinovic Acid Glycoside Fractions

Biological ActivityModel/SystemKey FindingsReference(s)
Anti-inflammatory Mouse model of hemorrhagic cystitisProtected against urothelial damage (edema, hemorrhage); decreased IL-1β levels; down-regulated P2X7 receptors. nih.govplos.orgsemanticscholar.org
Antiviral In vitro cell culturesShowed activity against Vesicular Stomatitis Virus (VSV) and Rhinovirus type 1B. nih.govsemanticscholar.orgacs.org
Anticancer T24 human bladder cancer cell lineA purified fraction induced cell death by apoptosis. nih.gov

Development of Advanced Methodologies for Sustainable Isolation and Efficient Synthesis

Currently, quinovic acid glycosides are primarily obtained through extraction from plant sources, most notably the bark of Uncaria tomentosa and other species like Nauclea diderrichii and Guettarda platypoda. nih.govnih.gov The isolation process involves chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to yield purified fractions or individual compounds. researchgate.netnih.gov However, these methods face significant hurdles that future research must address.

Sustainable Isolation: Reliance on wild-harvested or cultivated plants raises concerns about sustainability, ecological impact, and batch-to-batch variability. Future perspectives include the development of "green" extraction technologies that minimize solvent use and environmental waste. Furthermore, exploring plant cell culture or biotechnological production methods could provide a consistent and sustainable supply of this compound, independent of geographical and environmental factors.

Efficient Synthesis: The structural complexity of this compound, with its rigid pentacyclic triterpenoid (B12794562) core and elaborate glycosidic chains, makes total chemical synthesis a formidable challenge. nih.gov A complete synthetic route has yet to be established. The development of efficient, scalable synthetic or semi-synthetic strategies is a critical long-term goal. Success in this area would not only secure a reliable supply for research and development but also enable the creation of novel analogues for structure-activity relationship studies.

Integration of Omics Technologies (Genomics, Metabolomics, Proteomics) in Quinovic Acid Glycoside Research

The application of "omics" technologies promises to revolutionize the study of natural products like this compound. nih.govmdpi.commdpi.com These platforms can provide a holistic view of its biological context, from biosynthesis to its effects on cellular systems.

Genomics and Transcriptomics: These tools can be applied to the source plants (e.g., Uncaria tomentosa) to identify and characterize the genes and enzymatic pathways responsible for the biosynthesis of the quinovic acid core and the subsequent glycosylation steps. Understanding this genetic blueprint could pave the way for metabolic engineering of plants or microbial hosts to enhance the production of this compound.

Metabolomics: Advanced analytical techniques like UPLC-MS/MS can be used for detailed metabolomic profiling of plant extracts. mdpi.commdpi.com This can help identify novel, minor quinovic acid glycosides, understand how environmental conditions affect their production, and standardize extracts based on their chemical fingerprint. nih.gov

Proteomics: Chemical proteomics is a powerful tool for identifying the direct protein targets of a bioactive molecule. nih.govresearchgate.net By designing a chemical probe based on the structure of this compound, researchers can "fish" for its binding partners within a complex cellular lysate. researchgate.netfrontiersin.org Identifying these targets is a crucial step in definitively elucidating its mechanism of action and uncovering potential off-target effects. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can further enhance the accuracy of target identification. nih.gov

Addressing Structural Complexity and Defining Comprehensive Structure-Activity Relationships

The therapeutic potential of this compound is intrinsically linked to its complex three-dimensional structure. The molecule consists of a quinovic acid aglycone (a triterpene) to which multiple sugar units are attached. researchgate.net The immense structural diversity within this class of compounds arises from variations in the number, type (e.g., glucose, rhamnose, fucose), and linkage patterns of these sugar moieties. researchgate.netmdpi.com

A significant challenge for the field is to establish clear and comprehensive Structure-Activity Relationships (SAR). This involves systematically correlating specific structural features with biological activity. Future research efforts should focus on:

Building a Compound Library: A combination of isolation of natural analogues and, once feasible, chemical synthesis will be needed to generate a library of related quinovic acid glycosides with defined structural variations.

Systematic Biological Evaluation: Each compound in the library must be tested in a battery of standardized bioassays to quantify its effects on different biological targets.

Computational Modeling: Molecular modeling and docking studies can provide insights into how subtle changes in glycosylation or stereochemistry affect the binding of the molecule to its protein targets. This can help predict the activity of new analogues and guide the design of more potent and selective compounds.

By addressing this structural complexity and defining SAR, researchers can identify the specific pharmacophore—the essential molecular features responsible for activity. This knowledge is fundamental for optimizing this compound into a potential drug candidate with improved efficacy and a well-defined mechanism of action.

Q & A

Q. What strategies mitigate variability in phytochemical yields across plant populations?

  • Methodological Answer : Environmental factors (soil, climate) and genetic variability impact yields. Standardized cultivation under controlled conditions and metabolomic profiling (GC-MS, LC-MS) ensure consistency . Chemometric tools like PCA (principal component analysis) can identify yield-influencing factors .

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